molecular formula C17H32N2O4 B5570337 (3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol

(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol

Cat. No. B5570337
M. Wt: 328.4 g/mol
InChI Key: TUBTUORQWMDXGM-PNBKFKSVSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving morpholino and piperidino groups has been explored in various studies. For example, the synthesis of compounds with similar structural features, like 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles, has been reported, indicating a method that could be applicable to our compound of interest (Burch & Herbst, 1966).

Molecular Structure Analysis

The molecular structure of related compounds, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been characterized using techniques like X-ray diffraction, providing insights into the possible structure of our compound (Prasad et al., 2018).

Chemical Reactions and Properties

Studies on similar compounds, such as the synthesis and thermal rearrangement of 2-(2-chloroethoxy)-4,6-disubstituted sym-triazines, offer insights into the chemical reactions and properties that might be applicable to "(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol" (Dovlatyan et al., 2010).

Physical Properties Analysis

The physical properties of related compounds, such as the crystal structures of derivatives of piperidine and morpholine, provide a basis for understanding the physical characteristics of our compound. These structures often exhibit distinct conformations that can influence the compound's physical properties (Aydinli et al., 2010).

Chemical Properties Analysis

The chemical properties of compounds with similar structural elements, such as the synthesis and antimicrobial activity of (E)-4-[piperidino (4'-methylpiperidino-, morpholino-) N-alkoxy] stilbenes, offer insights into the reactivity and potential applications of our target compound (Wyrzykiewicz et al., 2006).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Oxazolo- and Imidazo-sym-triazinones : Thermal rearrangement of morpholino(piperidino)-sym-triazines leads to the formation of oxazolo- or imidazo-sym-triazinones, indicating a method for synthesizing novel heterocyclic compounds which could have applications in material science or as pharmacophores (Dovlatyan et al., 2010).

Potential Biological Activities

  • Insecticidal Activity : Pyridine derivatives, including those with morpholine groups, have been explored for their insecticidal properties. Notably, one compound demonstrated significantly higher activity compared to a known insecticide, indicating potential for development as new pest control agents (Bakhite et al., 2014).

Prodrug Development for Topical Drug Delivery

  • Enhanced Skin Permeation : Novel morpholinyl esters of naproxen were synthesized and evaluated for their potential as prodrugs for topical delivery, showing improved skin permeation. This suggests that morpholine and piperidine derivatives can be valuable in designing prodrugs with better dermal absorption (Rautio et al., 2000).

properties

IUPAC Name

1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O4/c1-13-9-18(7-5-17(13,21)6-8-22-4)12-16(20)19-10-14(2)23-15(3)11-19/h13-15,21H,5-12H2,1-4H3/t13-,14-,15+,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBTUORQWMDXGM-PNBKFKSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)CC(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)CC(=O)N2C[C@H](O[C@H](C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone

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